![molecular formula C7H12N2O B3101430 octahydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 1391926-56-9](/img/structure/B3101430.png)

octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Übersicht

Beschreibung

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a chemical compound with the molecular formula C7H13ClN2O . Its average mass is 176.644 Da and its monoisotopic mass is 176.071640 Da .

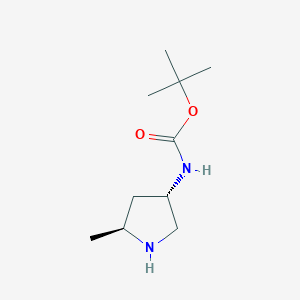

Molecular Structure Analysis

The molecular structure of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one consists of a pyrrolo and pyridinone ring structure . More detailed structural analysis may require advanced spectroscopic techniques.

Physical And Chemical Properties Analysis

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one has a molecular formula of C7H13ClN2O, an average mass of 176.644 Da, and a monoisotopic mass of 176.071640 Da .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition and Heterocyclic Chemistry

Heterocyclic compounds, such as pyrazolo[3,4-b]pyridine, which share a relation to octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, are pivotal in the design of kinase inhibitors. These compounds showcase versatility by interacting with kinases through multiple binding modes, making them foundational in the development of inhibitors targeting a broad range of kinases. The interaction often occurs at the hinge region of the kinase, although variations exist, demonstrating the structural flexibility and importance of such scaffolds in medicinal chemistry (Wenglowsky, 2013).

Synthetic Applications in Medicinal Chemistry

Octahydro-pyrano and hexahydrofuro[2,3-d]pyrimidin-2-one derivatives, closely related to octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, are highlighted for their broad synthetic applications and bioavailability. These compounds are crucial precursors in the medicinal and pharmaceutical industries, demonstrating the versatility and potential of such structures in drug development and other synthetic applications. The review emphasizes the role of hybrid catalysts in synthesizing these scaffolds, underscoring their significance in creating lead molecules for future research (Parmar, Vala, & Patel, 2023).

Supramolecular Chemistry and Spin Crossover

Discrete polynuclear iron(II) complexes featuring octahedral distortion parameters showcase the utility of heterocyclic compounds in forming supramolecular architectures with rich spin crossover (SCO) activity. These materials are explored for their potential in molecular switches and other applications, highlighting the structural diversity and functional capabilities of octahedral and related heterocyclic structures in advanced materials science (Hogue, Singh, & Brooker, 2018).

Wirkmechanismus

Target of Action

Related compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit fibroblast growth factor receptors (fgfrs) , which play an essential role in various types of tumors .

Mode of Action

Related compounds have shown to inhibit the fgfr signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

Related compounds have shown to inhibit the fgfr-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

Related compounds such as 2,3-dihydro-1h-pyrrolo[3,4-b]quinolin-1-one derivatives have shown stability in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

Related compounds have shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

Related compounds have shown that the intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties .

Eigenschaften

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHNWTSCXPCOMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1C(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AR,4R,6AS)-Tert-butyl 4-(benzyloxycarbonylamino)-3A-fluorohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B3101417.png)

![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)

![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)